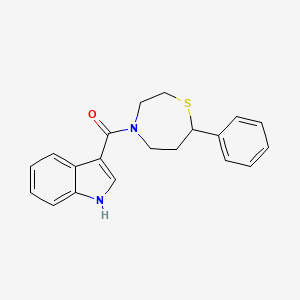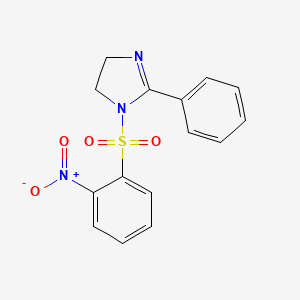
1-(2-Nitrophenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Wissenschaftliche Forschungsanwendungen
Biological Properties and Synthesis Techniques
Biological Activities : Compounds similar to 1-(2-Nitrophenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole have shown notable activities against various bacteria. For instance, Bertolini et al. (1989) synthesized a related sulfonamide that exhibited significant antibacterial properties against both aerobic and anaerobic Gram-positive and Gram-negative bacteria (Bertolini et al., 1989). Dürüst et al. (2013) synthesized 4,5-dihydroisoxazole derivatives, which are structurally similar, noting their anti-infective properties (Dürüst et al., 2013).
Synthesis Techniques : The compound's synthesis techniques have evolved over time. Castelli et al. (2000) explored the synthesis of sulphimidazole, a compound with similar structure and properties, detailing its synthesis and potential antimicrobial effects (Castelli et al., 2000). Furthermore, Borys et al. (2012) discussed the synthesis of tribromomethyl phenyl sulfone derivatives, which share some structural similarities, for potential use as pesticides (Borys et al., 2012).
Potential Therapeutic Applications
Antiprotozoal Activity : Some derivatives of 4,5-dihydroimidazole, such as those studied by Dürüst et al. (2013), have shown potential antiprotozoal activity, suggesting possible therapeutic applications in this area (Dürüst et al., 2013).
Anticholinesterase Intoxication Therapy : Goff et al. (1991) examined quaternary salt derivatives of 2-[(hydroxyimino)methyl]imidazole, which have structural resemblance, for treating anticholinesterase intoxication. This research highlights the potential of similar compounds in therapeutic applications (Goff et al., 1991).
Antimicrobial Activity : Research by Janakiramudu et al. (2017) on sulfonamides derived from similar structures demonstrated significant antimicrobial activity, suggesting that 1-(2-Nitrophenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole derivatives could have similar uses (Janakiramudu et al., 2017).
Leishmanicidal Effects : Rodriguez et al. (2020) synthesized nitroimidazole-containing derivatives that showed efficient antileishmanial activity, indicating potential applications of similar compounds in treating Leishmaniasis (Rodriguez et al., 2020).
Eigenschaften
IUPAC Name |
1-(2-nitrophenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4S/c19-18(20)13-8-4-5-9-14(13)23(21,22)17-11-10-16-15(17)12-6-2-1-3-7-12/h1-9H,10-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDFWUDVPESBWIC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Nitrophenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

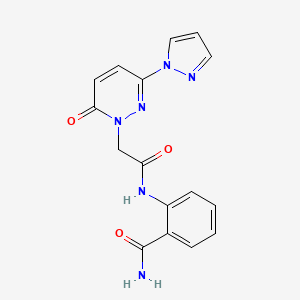
![Tert-butyl 2-azaspiro[4.5]decane-8-carboxylate](/img/structure/B2365418.png)
![2-Ethoxy-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone](/img/structure/B2365419.png)
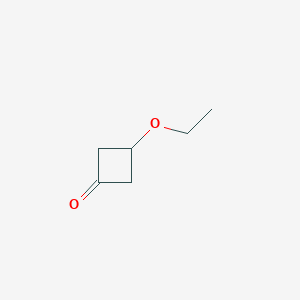
![1-(4-{[(tert-butoxy)carbonyl]amino}butyl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2365421.png)
![[3-(Aminomethyl)oxan-3-yl]methanol](/img/structure/B2365422.png)
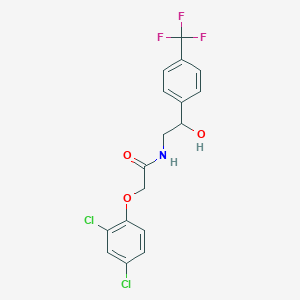
![2-Bromo-1-methylpyrrolo[3,2-c]pyridine](/img/structure/B2365425.png)
![Tert-butyl 3-bromo-5H-pyrrolo[3,4-B]pyridine-6(7H)-carboxylate](/img/structure/B2365426.png)
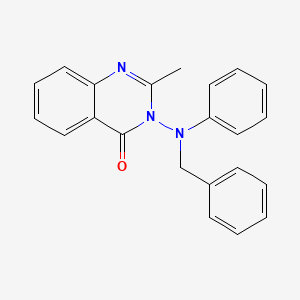
![2-[(3-Methoxynaphthalene-2-carbonyl)amino]thiophene-3-carboxamide](/img/structure/B2365430.png)
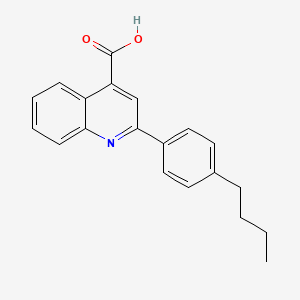
![N-(2-ethylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2365438.png)
